VUF 11207 fumarate

CXCR7 agonism β-arrestin2 recruitment GPCR signaling

Why choose VUF 11207 fumarate? It is the only CXCR7 agonist combining >1000-fold selectivity over CXCR4 with full β-arrestin2 agonism—essential for clean phenotypic interpretation in cells co-expressing both receptors. The fumarate salt delivers 100 mM aqueous solubility, eliminating sonication or heating steps. This enables unambiguous CXCR7 scavenging assays, osteoclastogenesis inhibition at 0.17 nM, and glioblastoma T-cell rescue studies. If your research cannot tolerate CXCR4 crosstalk, this is your compound.

Molecular Formula C27H35FN2O4.C4H4O4
Molecular Weight 586.65
Cat. No. B1191895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVUF 11207 fumarate
SynonymsN-[(2E)-3-(2-Fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide fumarate
Molecular FormulaC27H35FN2O4.C4H4O4
Molecular Weight586.65
Structural Identifiers
SMILESC/C(CN(C(C1=CC(OC)=C(OC)C(OC)=C1)=O)CCC2CCCN2C)=C([H])C3=CC=CC=C3F.O=C(O)/C([H])=C([H])/C(O)=O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VUF 11207 Fumarate: A Selective and Potent CXCR7 Agonist for Immuno-Oncology and Bone Research


VUF 11207 fumarate is a small-molecule agonist of the atypical chemokine receptor 3 (ACKR3/CXCR7), exhibiting high-affinity binding (pKi = 8.1) and potent β-arrestin2 recruitment (EC50 = 1.6 nM) [1]. It acts as a functional antagonist of CXCL12/SDF-1-mediated signaling by scavenging the ligand and downregulating CXCR4-driven events [2]. The compound is a styrene-amide derivative supplied as a fumarate salt to enhance solubility and stability .

Why Generic CXCR7 Modulators Cannot Substitute for VUF 11207 Fumarate


Although multiple compounds target the CXCR7/ACKR3 axis, simple substitution is not feasible due to divergent pharmacological profiles. VUF 11207 fumarate is a full agonist for β-arrestin2 recruitment, whereas alternatives like CCX777 function as partial agonists, and endogenous ligands such as CXCL12 exhibit substantial promiscuity by also activating CXCR4 [1]. Furthermore, VUF 11207 fumarate demonstrates >1000-fold selectivity for CXCR7 over CXCR4, a property not shared by all in-class agonists . The fumarate salt form also confers solubility advantages over the free base and trifluoroacetate salt alternatives, reducing the need for sonication or heated dissolution .

Quantitative Differentiation of VUF 11207 Fumarate Versus CXCR7 Agonist Comparators


Full Agonism vs. Partial Agonism: VUF 11207 Fumarate Achieves Superior β-Arrestin2 Recruitment Efficacy

VUF 11207 fumarate functions as a full agonist for β-arrestin2 recruitment, whereas the alternative small-molecule CXCR7 agonist CCX777 is a partial agonist [1]. This distinction is critical: partial agonism may produce submaximal signaling responses, potentially confounding experimental interpretation of downstream pathways .

CXCR7 agonism β-arrestin2 recruitment GPCR signaling

Receptor Selectivity: VUF 11207 Fumarate Demonstrates >1000-Fold Selectivity for CXCR7 Over CXCR4

VUF 11207 fumarate exhibits >1000-fold selectivity for CXCR7 over the closely related chemokine receptor CXCR4 . In direct functional assays, VUF 11207 did not promote any G-protein activation via CXCR4, confirming its selective engagement of CXCR7 [1]. This contrasts with the endogenous ligand CXCL12, which activates both CXCR4 and CXCR7 .

receptor selectivity off-target activity chemokine receptor

Receptor Internalization Efficacy: VUF 11207 Fumarate Reduces Cell Surface CXCR7 Expression with an EC50 of 14.1 nM

VUF 11207 fumarate induces robust internalization of CXCR7, a critical functional readout for ligand scavenging activity. The compound reduces cell surface CXCR7 expression with an EC50 of 14.1 nM in HEK293 cells expressing the human receptor . This internalization efficacy supports its utility as a tool to study CXCR7-mediated chemokine sequestration and downstream signaling modulation [1].

receptor internalization CXCR7 scavenging ligand-induced downregulation

Functional Antagonism of CXCL12/CXCR4 Axis: VUF 11207 Fumarate Suppresses Osteoclastogenesis at 0.17 nM

VUF 11207 fumarate functionally antagonizes CXCL12/CXCR4-driven cellular events. In osteoclast precursor cells, treatment with 0.17 nM VUF 11207 fumarate for 5 days significantly inhibited RANKL- and TNF-α-induced osteoclastogenesis . In vivo, subcutaneous administration of VUF 11207 reduced LPS-induced osteoclast number and bone resorption area in mouse calvariae [1].

osteoclastogenesis bone resorption CXCL12 inhibition functional antagonism

Salt Form Advantage: VUF 11207 Fumarate Offers Enhanced Solubility vs. Free Base and Trifluoroacetate Salt

The fumarate salt form of VUF 11207 is specifically utilized to enhance solubility and stability compared to the free base . VUF 11207 fumarate is soluble to 100 mM in water and DMSO , offering superior handling properties for in vitro and in vivo dosing. The trifluoroacetate (TFA) salt alternative is noted as hygroscopic and light-sensitive , potentially introducing storage and handling complications.

solubility formulation fumarate salt aqueous solubility

Optimal Research Applications for VUF 11207 Fumarate Based on Quantitative Differentiation


CXCR7-Selective Signaling Studies Requiring Complete CXCR4 Exclusion

VUF 11207 fumarate is the preferred tool compound for experiments requiring unambiguous attribution of phenotypic effects to CXCR7 modulation without confounding CXCR4 activation. With >1000-fold selectivity for CXCR7 over CXCR4 and no detectable G-protein activation via CXCR4 [1], the compound enables clean dissection of CXCR7-specific signaling pathways in cells co-expressing both receptors, such as immune cells, endothelial cells, and certain tumor types. This selectivity is particularly critical for β-arrestin-biased signaling studies, as CXCR7 signals exclusively via β-arrestin while CXCR4 couples primarily to G-proteins [2].

Osteoclastogenesis and Bone Resorption Models

For researchers investigating inflammatory bone loss, rheumatoid arthritis, or osteolytic bone metastases, VUF 11207 fumarate provides a potent tool to suppress CXCL12-enhanced osteoclastogenesis. The compound demonstrates functional inhibition of RANKL- and TNF-α-induced osteoclast differentiation at 0.17 nM in vitro and reduces LPS-induced bone resorption in vivo [1]. The fumarate salt's 100 mM aqueous solubility facilitates preparation of dosing solutions for in vivo administration [2], while its high CXCR7 selectivity ensures that observed effects stem specifically from CXCR7 modulation rather than off-target CXCR4 antagonism.

Immuno-Oncology: Reversal of Tumor-Associated Macrophage Immunosuppression

VUF 11207 fumarate has demonstrated efficacy in reversing tumor-associated macrophage (TAM)-mediated immunosuppression in glioblastoma models. Ex vivo T-cell experiments showed enhanced cytotoxicity against tumor cells following treatment with this selective CXCR7 agonist, restoring T-cell function in a glioblastoma cell-macrophage-T-cell co-culture system [1]. The compound's full agonism at β-arrestin2 recruitment [2] ensures maximal pathway activation, which may be essential for overcoming the profound immunosuppressive microenvironment characteristic of glioblastoma and other solid tumors.

CXCR7-Mediated Chemokine Scavenging and CXCL12 Functional Antagonism Assays

VUF 11207 fumarate serves as an effective surrogate for endogenous CXCL12 in CXCR7 scavenging assays, with the advantage of receptor selectivity that CXCL12 lacks. The compound induces robust CXCR7 internalization (EC50 = 14.1 nM) [1] and functionally antagonizes CXCL12/CXCR4-driven cellular events [2]. This makes it particularly valuable for studies examining the atypical chemokine receptor's role in regulating extracellular CXCL12 gradients—a mechanism implicated in hematopoietic stem cell mobilization, cancer metastasis, and inflammatory cell trafficking. Researchers can use VUF 11207 fumarate to activate CXCR7-mediated scavenging without simultaneously activating CXCR4, enabling cleaner interpretation of CXCL12 gradient modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for VUF 11207 fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.